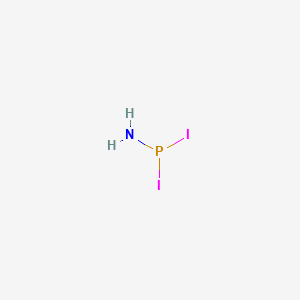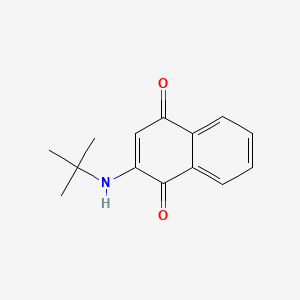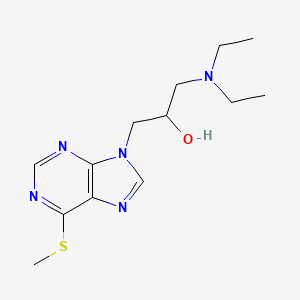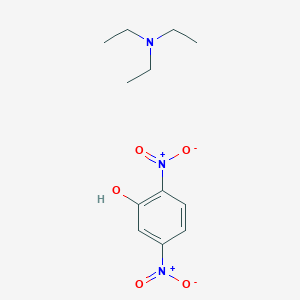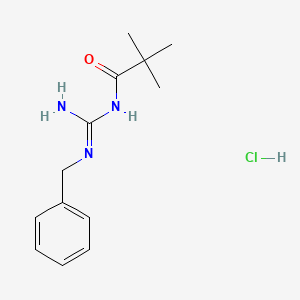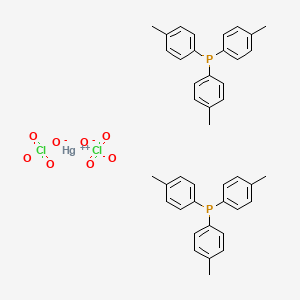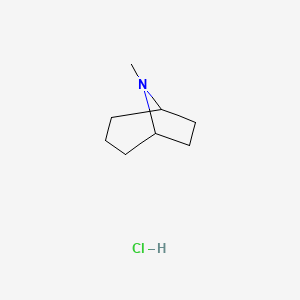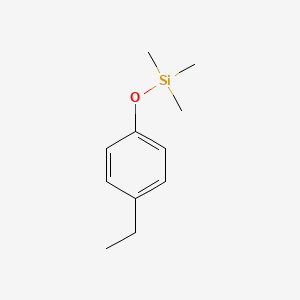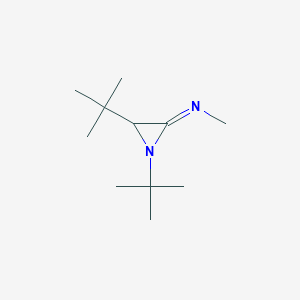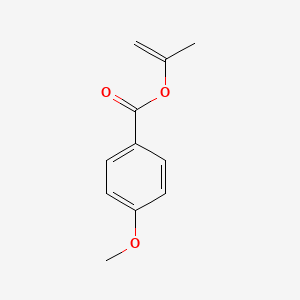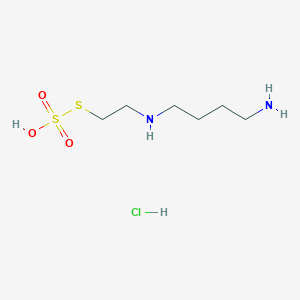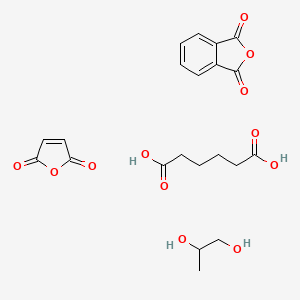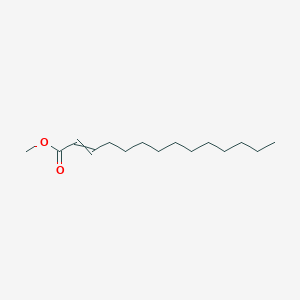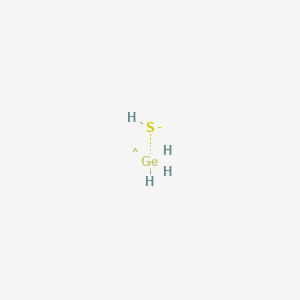
Germanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanethiol can be synthesized through the reaction of hydrogen sulfide with monogermyl species. For instance, hydrogen sulfide reacts with monogermylarsine or monogermylphosphine to produce this compound as an intermediate product . Another method involves the reaction of germanium tetrachloride with sodium hydrosulfide, yielding this compound and sodium chloride as by-products .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of germanium tetrachloride with hydrogen sulfide in the presence of a catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Germanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium disulfide (GeS₂) using strong oxidizing agents.
Reduction: It can be reduced back to its elemental form using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the SH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Germanium disulfide (GeS₂).
Reduction: Elemental germanium.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Germanethiol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds. It is also used in studying the reactivity and properties of germanium-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which germanethiol exerts its effects involves its ability to form strong bonds with metals and other elements. The SH group in this compound can interact with metal ions, forming stable complexes. This property is particularly useful in catalysis and materials science. Additionally, this compound can undergo redox reactions, making it valuable in various chemical processes.
Comparación Con Compuestos Similares
Methanethiol (CH₃SH): A simpler thiol with similar chemical properties but different applications.
Ethanethiol (C₂H₅SH): Another thiol used in the chemical industry, known for its strong odor.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct reactivity due to the presence of the phenyl group.
Uniqueness of Germanethiol: this compound is unique due to the presence of germanium, which imparts distinct electronic and chemical properties compared to other thiols
Propiedades
Número CAS |
21847-06-3 |
|---|---|
Fórmula molecular |
GeH4S- |
Peso molecular |
108.73 g/mol |
InChI |
InChI=1S/GeH3.H2S/h1H3;1H2/p-1 |
Clave InChI |
ZHDXCPLPPSKBOH-UHFFFAOYSA-M |
SMILES canónico |
[SH-].[GeH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


